Benzophenonazin

Übersicht

Beschreibung

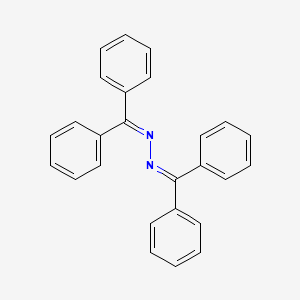

Benzophenone azine is an organic compound characterized by the presence of a C=N-N=C functional group. It is derived from benzophenone and hydrazine, forming a symmetrical azine. This compound is notable for its applications in various fields, including organic synthesis and materials science.

Wissenschaftliche Forschungsanwendungen

Synthese von Azinen

Azine sind Verbindungen, die aus der Reaktion von zwei Molekülen identischer Carbonylverbindungen (symmetrische Azine) oder, häufiger, aus der Reaktion von zwei verschiedenen Carbonylverbindungen (unsymmetrische Azine) mit Hydrazin resultieren . Benzophenonazin kann durch diese Methoden synthetisiert werden.

Alicyclische Chemie

In der alicyclischen Chemie kann this compound in der Reaktion von Grignard-Reagenzien auf Phenanthrenchinon-Benzophenonazin verwendet werden .

Oxidationsreaktionen

This compound kann an Oxidationsreaktionen beteiligt sein. Beispielsweise können Azine durch Bleitetraacetat oxidiert werden .

Nichtlineare Optik

Azine wurden aufgrund ihrer Bedeutung in der nichtlinearen Optik ausgiebig untersucht. Das Vorhandensein oder Fehlen von Konjugation in Azinen wurde mithilfe von Berechnungsstudien und Kristallstrukturanalyse untersucht .

Vorstufen in der organischen Synthese

Azine, einschließlich this compound, können als Vorstufen zur Erzeugung von Heterocyclen in der organischen Synthese verwendet werden .

Medizinische Chemie

Im Bereich der medizinischen Chemie haben Azine aufgrund ihrer biologischen Eigenschaften Anwendungen gefunden .

Materialchemie

Azine haben Anwendungen im Bereich der Materialchemie bei der Entwicklung von metallorganischen Gerüsten (MOFs), kovalenten organischen Gerüsten (COFs), energetischen Materialien und Chemosensoren gefunden .

Wirkmechanismus

Target of Action

Benzophenone azine is an organic compound that belongs to the class of azines . Azines are compounds resulting from the reaction of two molecules of identical carbonyl compounds (symmetrical azines) or, more commonly, from the reaction of two different carbonyl compounds (unsymmetrical azines) with hydrazine

Mode of Action

The mode of action of benzophenone azine involves its interaction with its targets, leading to various chemical reactions. For instance, the action of Grignard reagents on phenanthrenequinone benzophenone azine has been reported . .

Biochemical Pathways

Azines have been extensively studied for their synthesis, properties, applications, and reactivity . They are known to participate in various chemical reactions, indicating their potential involvement in multiple biochemical pathways.

Result of Action

The formation of benzophenone azine from the reaction of the iron-containing lewis acid complex and diphenyldiazomethane provides strong evidence for an fe(ii) carbene intermediate .

Biochemische Analyse

Biochemical Properties

Benzophenone azine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as horseradish peroxidase, which catalyzes the oxidative coupling of benzophenone azine with other substrates Additionally, benzophenone azine can form complexes with metal ions, influencing the activity of metalloenzymes

Cellular Effects

Benzophenone azine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways by modulating the activity of specific kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, benzophenone azine has been reported to induce apoptosis in certain cancer cell lines by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . These effects highlight the compound’s potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of benzophenone azine involves its interaction with biomolecules at the molecular level. Benzophenone azine can bind to DNA and RNA, affecting their stability and function. It also acts as an inhibitor of certain enzymes, such as topoisomerases, which are involved in DNA replication and transcription . By inhibiting these enzymes, benzophenone azine can disrupt cellular processes and lead to cell death. Additionally, the compound can induce oxidative stress by generating reactive oxygen species, further contributing to its cytotoxic effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzophenone azine is typically synthesized through the condensation of benzophenone with hydrazine. The reaction involves mixing benzophenone and hydrazine in a suitable solvent, such as ethanol, and heating the mixture under reflux conditions. The reaction proceeds as follows:

2C6H5CO+N2H4→C6H5C(N2)C6H5

Biologische Aktivität

Benzophenone azine, a compound formed from the condensation of benzophenone imine, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.

1. Chemical Structure and Synthesis

Benzophenone azine is characterized by the formula , where "Ph" represents a phenyl group. The synthesis often involves the electrochemical coupling of benzophenone derivatives, utilizing various catalysts to enhance yield and selectivity. Recent studies have shown that applying specific potentials during electrosynthesis can significantly affect product yield and purity.

Synthesis Overview

- Electrochemical Method : Utilizes glassy carbon or graphite electrodes with applied potentials ranging from 2.7 to 3.3 V.

- Yield : Up to 94% under optimized conditions with copper catalysts .

2. Biological Activity

Benzophenone azine exhibits a range of biological activities, including anti-inflammatory, antibacterial, and potential anticancer properties. These effects are largely attributed to its ability to interact with various biological targets.

Key Biological Activities

- Tyrosinase Inhibition : Benzophenone azine derivatives have shown significant inhibitory effects on tyrosinase, an enzyme involved in melanin production. This property is particularly relevant in cosmetic applications for skin lightening.

- Antibacterial Activity : Studies indicate that benzophenone azine possesses antibacterial properties against various strains of bacteria, making it a candidate for pharmaceutical development .

- Anticancer Potential : Preliminary studies suggest that benzophenone azine may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction in cancer cell lines .

3. Case Studies and Research Findings

Recent research has provided insights into the mechanisms of action and efficacy of benzophenone azine:

Study on Tyrosinase Inhibition

A study evaluated several azine derivatives for their tyrosinase inhibitory activity:

- Compound : Benzophenone azine showed an IC50 value of approximately 36.28 μM.

- Mechanism : Uncompetitive inhibition was observed, indicating that it binds to the enzyme-substrate complex .

Antibacterial Efficacy

In another investigation:

- Tested Strains : Benzophenone azine was tested against E. coli and S. aureus.

- Results : The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

4. Data Tables

The following table summarizes key findings from recent studies on benzophenone azine:

| Activity Type | Test Subject | IC50/MIC (μM) | Reference |

|---|---|---|---|

| Tyrosinase Inhibition | B16F10 Cell Line | 36.28 | |

| Antibacterial Activity | E. coli | 25 | |

| Antibacterial Activity | S. aureus | 30 |

5.

Benzophenone azine is a promising compound with notable biological activities, particularly in the fields of dermatology and pharmacology. Its ability to inhibit tyrosinase makes it a valuable candidate for skin lightening products, while its antibacterial properties suggest potential uses in treating infections.

Future research should focus on elucidating its mechanisms of action further and exploring its efficacy in clinical settings to fully realize its therapeutic potential. As studies continue to emerge, benzophenone azine may play a significant role in drug development and cosmetic formulations.

Eigenschaften

IUPAC Name |

N-(benzhydrylideneamino)-1,1-diphenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-28-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSIVLYYQQCXAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NN=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50243546 | |

| Record name | Benzophenone, azine (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50243546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

983-79-9 | |

| Record name | Bis(diphenylmethylene)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=983-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, diphenyl-, (diphenylmethylene)hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000983799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone azine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzophenone, azine (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50243546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzophenone azine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.